(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Overview
Description
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method is the reaction of 4-methoxy-3-penten-2-one with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone system can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The enone system can participate in Michael addition reactions, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one: shares similarities with other trifluoromethylated enones and methoxy-substituted compounds.
1,1,1-trifluoro-2-methoxy-3-buten-2-one: Similar structure but with a different position of the methoxy group.
1,1,1-trifluoro-4-methoxy-2-penten-1-one: Similar structure but with a different position of the enone system.
Uniqueness
The unique combination of the trifluoromethyl group, methoxy group, and enone system in this compound imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIYNVIHHABIV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135351-20-1 | |
Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one a valuable building block in organic synthesis?
A1: this compound possesses several structural features that make it attractive for synthetic chemists. The molecule contains an electrophilic carbon atom (beta to the carbonyl) that is susceptible to nucleophilic attack. [, , ] Additionally, the presence of the trifluoromethyl group can enhance the reactivity of nearby functional groups and introduce valuable physicochemical properties to the final products. [, , ] Finally, the enone moiety can participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. [, , ]
Q2: Can you provide specific examples of how this compound has been utilized in the synthesis of heterocyclic compounds?
A2: Certainly! One prominent example is its use in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine derivatives. [] This methodology involves a two-step process: first, this compound undergoes a substitution reaction with sodium azide, replacing the bromine atom with an azide group. The resulting azide derivative then undergoes a click reaction with various alkynes, affording the corresponding triazole-containing intermediates. These intermediates are then cyclized with 2-methylisothiourea sulfate to yield the desired (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. []
A3: When this compound reacts with primary aliphatic amines, researchers observed the selective formation of either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones depending on the amount of amine used and the reaction conditions employed. [] This control over product selectivity highlights the versatility of this compound as a starting material for accessing different classes of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.